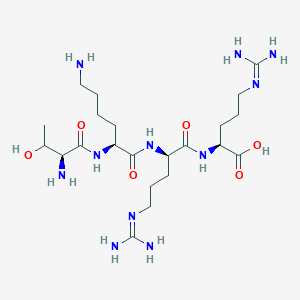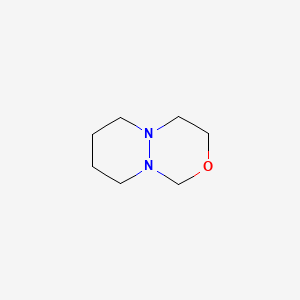
magnesium;butane;2-methanidylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;butane;2-methanidylpropane is an organometallic compound that combines magnesium with butane and 2-methanidylpropane. This compound is part of a broader class of organometallic compounds that are widely used in various chemical reactions and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;2-methanidylpropane typically involves the reaction of magnesium with organic halides. This process is carried out in an inert atmosphere to prevent unwanted reactions with moisture, oxygen, or carbon dioxide. Common solvents used in this reaction include diethyl ether and tetrahydrofuran, which provide a slightly polar medium in which the organometallic compound is soluble .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of excess magnesium and dilute solutions of the organic halide can help minimize side reactions and improve the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;butane;2-methanidylpropane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic compounds .
Applications De Recherche Scientifique
Magnesium;butane;2-methanidylpropane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of magnesium;butane;2-methanidylpropane involves its ability to act as a nucleophile in chemical reactions. The magnesium atom in the compound can donate electrons, making it highly reactive with electrophiles. This property allows it to participate in a wide range of chemical transformations, including the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium;butane;2-methanidylpropane include other organometallic compounds such as:
Grignard Reagents: Compounds like methylmagnesium bromide and phenylmagnesium chloride.
Dialkyl Magnesium Compounds: Such as diethylmagnesium and dimethylmagnesium.
Uniqueness
This compound is unique due to its specific combination of magnesium with butane and 2-methanidylpropane, which imparts distinct reactivity and properties compared to other organometallic compounds. Its ability to participate in a variety of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
| 75872-88-7 | |
Formule moléculaire |
C8H18Mg |
Poids moléculaire |
138.53 g/mol |
Nom IUPAC |
magnesium;butane;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Mg/c1-4(2)3;1-3-4-2;/h4H,1H2,2-3H3;1,3-4H2,2H3;/q2*-1;+2 |
Clé InChI |
XACJZSMVJYJEBT-UHFFFAOYSA-N |
SMILES canonique |
CCC[CH2-].CC(C)[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)



